REACTION_SMILES
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[C:10](=[O:11])([O:12][C:14]([C:15]#[CH:16])([CH3:17])[CH3:18])[O:13][CH3:19].[CH-:35]([C:36](=[O:37])[CH3:38])[C:39](=[O:40])[CH3:41].[CH2:20]1[CH2:21][CH2:22][C:23]2=[N:28][CH2:27][CH2:26][CH2:25][N:24]2[CH2:29][CH2:30]1.[CH3:31][C:32]#[N:33].[Cu+2:34].[OH:1][c:2]1[cH:3][cH:4][c:5]([C:8]#[N:9])[cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([C:8]#[N:9])[cH:6][cH:7]1)[C:14]([C:15]#[CH:16])([CH3:17])[CH3:18]
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Name
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C#CC(C)(C)OC(=O)OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C#CC(C)(C)OC(=O)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[CH-]C(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(O)cc1
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Name
|
|
Type
|
product
|
Smiles
|
C#CC(C)(C)Oc1ccc(C#N)cc1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |